molecular formula C7H14O3 B1284309 Tert-butyl 3-hydroxypropanoate CAS No. 59854-11-4

Tert-butyl 3-hydroxypropanoate

Cat. No.: B1284309
CAS No.: 59854-11-4
M. Wt: 146.18 g/mol
InChI Key: NSXCURRVJMPAPA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxypropanoate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

  • Tert-butyl 3-hydroxypropanoate is utilized in the enantioselective synthesis of specific amino acids and their derivatives. For instance, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid is synthesized starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, highlighting its role in asymmetric dihydroxylation processes (Alonso et al., 2005).

Chemoselective Synthesis

  • The compound plays a critical role in chemoselective synthesis methods. For example, reaction of tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters with aqueous KOH facilitates the chemoselective synthesis of 2H-chromene-3-carboxylic acids, illustrating its versatility in organic transformations (Faridoon et al., 2015).

Asymmetric Hydrogenation

  • Asymmetric hydrogenation of tert-butyl esters, including this compound, is an important process in creating enantiomerically pure compounds. This method is efficient for producing both enantiomers of 3-hydroxy-2-methylpropanoic acid tert-butyl ester with high enantioselectivity, demonstrating its significance in the field of chiral synthesis (Jeulin et al., 2007).

Friedel–Crafts Reactions

  • In Baylis–Hillman chemistry, tert-butyl 3-aryl-3-hydroxy-2-methylenepropanoates are transformed into (E)-2-arylideneindan-1-ones via a stereoselective process involving Friedel–Crafts reactions. This highlights its utility in creating complex molecular structures (Basavaiah & Reddy, 2001).

Synthesis of Complex Molecules

  • This compound is also a key precursor in the total synthesis of complex molecules like cryptophycin-24 (Arenastatin A), demonstrating its application in the field of medicinal chemistry and drug discovery (Eggen et al., 2000).

Mechanism of Action

Target of Action

Tert-butyl 3-hydroxypropanoate is a key starting material in the synthesis of various compounds . .

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in the synthesis of other compounds. It participates in chemical reactions to form more complex structures .

Biochemical Pathways

This compound is involved in the synthesis of wortmannilactone C . It can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the compounds it helps synthesize. For instance, in the synthesis of wortmannilactone C, it contributes to the formation of a compound with potential biological activity .

Safety and Hazards

Tert-butyl 3-hydroxypropanoate may be harmful if swallowed, toxic in contact with the skin, and it can be fatal via the inhalation route of exposure . It is corrosive to skin and eyes and causes respiratory irritation . It has mutagenic and carcinogenic potential .

Relevant Papers There are several papers that mention this compound, but they do not provide specific information about this compound .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-hydroxypropanoate plays a significant role in biochemical reactions. It is involved in the synthesis of wortmannilactone C, a compound with potential biological activities . The compound interacts with various enzymes and proteins during its biochemical transformations. For instance, it is a substrate for esterases that catalyze the hydrolysis of ester bonds, leading to the formation of 3-hydroxypropanoic acid and tert-butanol. These interactions are crucial for the compound’s role in biochemical pathways and its subsequent utilization in various applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reproducibility in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cellular processes and enhancing metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by esterases to produce 3-hydroxypropanoic acid and tert-butanol. These metabolites can further participate in biochemical reactions, contributing to metabolic flux and the production of other metabolites . The compound’s involvement in these pathways highlights its potential as a versatile intermediate in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments . These interactions are crucial for the compound’s localization and accumulation within cells, influencing its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within cells . By studying its subcellular distribution, researchers can gain insights into the mechanisms underlying its biological effects.

Properties

IUPAC Name

tert-butyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXCURRVJMPAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585017
Record name tert-Butyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59854-11-4
Record name 1,1-Dimethylethyl 3-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59854-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxypropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of tert-butyl 3-hydroxypropanoate in the synthesis of wortmannilactone C?

A: this compound serves as a crucial starting material in the synthesis of a wortmannilactone C diastereomer. [] The researchers employed a convergent synthetic strategy, with this compound and ethyl (R)-3-hydroxybutanoate acting as the key building blocks. The synthesis involved several steps, including a Liebeskind cross-coupling and a Horner-Wadsworth-Emmons (HWE) reaction to construct the macrolactone core of the molecule.

Q2: Can you elaborate on the specific reactions involving this compound in the synthesis?

A: While the paper does not provide a detailed step-by-step reaction scheme, it highlights that this compound participates in a series of transformations leading to the final product. [] It likely undergoes modifications at its functional groups – the hydroxyl group and the ester group – to enable the subsequent coupling and cyclization reactions. The exact nature of these modifications would require a more detailed analysis of the full synthetic procedure as described in the paper.

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